molecular formula C11H12BrF3 B13138323 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene

1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene

Cat. No.: B13138323
M. Wt: 281.11 g/mol
InChI Key: YIUWBKKKHNHKDS-UHFFFAOYSA-N
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Description

1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a bromine atom, a tert-butyl group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the bromination of 3-(tert-butyl)-5-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Reactions: Formation of 3-(tert-butyl)-5-(trifluoromethyl)phenol or corresponding ethers and amines.

    Oxidation Reactions: Formation of 3-(tert-butyl)-5-(trifluoromethyl)benzoic acid.

    Reduction Reactions: Formation of 3-(tert-butyl)-5-(trifluoromethyl)benzene.

    Coupling Reactions: Formation of biaryl compounds with various substituents.

Scientific Research Applications

1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of the bromine atom and trifluoromethyl group enhances its reactivity and ability to participate in electrophilic aromatic substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

  • 1-Bromo-4-tert-butylbenzene
  • 1-Bromo-3-tert-butylbenzene
  • 1-Bromo-2-(trifluoromethyl)benzene

Comparison: 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene is unique due to the simultaneous presence of the tert-butyl and trifluoromethyl groups, which impart distinct electronic and steric effects. This combination enhances its reactivity and selectivity in various chemical reactions compared to similar compounds that lack one of these substituents.

Properties

Molecular Formula

C11H12BrF3

Molecular Weight

281.11 g/mol

IUPAC Name

1-bromo-3-tert-butyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C11H12BrF3/c1-10(2,3)7-4-8(11(13,14)15)6-9(12)5-7/h4-6H,1-3H3

InChI Key

YIUWBKKKHNHKDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Br)C(F)(F)F

Origin of Product

United States

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